PX-316
Description
Properties
CAS No. |
253440-95-8 |
|---|---|
Molecular Formula |
C28H57O10P |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
GJZGRYXGQBWBEB-AVMFAVRISA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol 1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol 3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) OMDPI PX 316 PX-316 PX316 cpd SH-5 inositol phosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: PX-316 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the purity and efficacy of the final product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The compound is formulated in 20% hydroxypropyl-beta-cyclodextrin for intravenous administration, ensuring its stability and bioavailability. The production process also includes rigorous quality control measures to ensure the compound’s consistency and safety .
Chemical Reactions Analysis
Types of Reactions: PX-316 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with altered biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
PX-316 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the Akt signaling pathway and its role in various cellular processes.
Biology: The compound is employed in biological research to investigate the mechanisms of cell survival, growth, and apoptosis.
Medicine: this compound has shown promise in preclinical studies as a potential anticancer agent, particularly in breast and colon cancer models.
Industry: The compound is used in the development of new therapeutic agents targeting the Akt pathway, contributing to the advancement of cancer treatment strategies
Mechanism of Action
PX-316 exerts its effects by inhibiting the activity of Akt, a key protein kinase involved in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway regulates various cellular processes, including metabolism, growth, and survival. By binding to the pleckstrin homology domain of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Mechanism of Action
- This compound vs.
Efficacy in Preclinical Models
- This may reflect differences in dosing schedules or model systems.
Specificity and Toxicity
- This compound: Well-tolerated in rodents but inhibits other PH domain-containing proteins (e.g., PDK1), limiting specificity .
- Perifosine: Clinically advanced but associated with gastrointestinal toxicity and hemolysis .
- API-1: No adverse effects on blood glucose or body weight in mice, suggesting superior selectivity .
Drug Sensitivity Correlations
This compound sensitivity is linked to genetic biomarkers across cancers:
- Positive Correlations: ERCC5, TRAF5, TRAF6, PCF11, RBBP6, and FDX1 .
- Therapeutic Synergies: Co-administration with MEK inhibitors enhances efficacy in some models .
Clinical Progress
- API-1: Preclinical studies show promise but lack clinical validation .
Biological Activity
PX-316, a novel compound derived from phosphatidylinositol analogs, has garnered attention for its potential anti-tumor properties, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for future therapeutic applications.
This compound functions primarily as an inhibitor of the AKT signaling pathway, which is crucial in regulating cell survival and proliferation. By selectively binding to the pleckstrin homology (PH) domain of AKT1, this compound prevents its translocation to the plasma membrane, thereby inhibiting its activation and downstream signaling. This mechanism is particularly relevant given that aberrant activation of AKT is frequently associated with aggressive tumor phenotypes and resistance to conventional therapies.
Efficacy in Preclinical Models
Several studies have demonstrated the anti-tumor activity of this compound in xenograft models. Notably:
- Breast Cancer : In studies utilizing MCF-7 breast cancer cell lines, this compound exhibited significant tumor growth inhibition.
- Colon Cancer : Similar effects were observed in HT-29 colon cancer xenografts, where this compound effectively reduced tumor size compared to control groups.
The following table summarizes key findings from preclinical studies:
| Study | Cancer Type | Model | Dosage | Outcome |
|---|---|---|---|---|
| Breast | MCF-7 | 20 mg/kg | Tumor growth inhibition | |
| Colon | HT-29 | 20 mg/kg | Significant reduction in tumor size |
Case Studies
-
MCF-7 Breast Cancer Model
- Objective : To evaluate the effect of this compound on tumor growth.
- Methodology : Mice were implanted with MCF-7 cells and treated with this compound.
- Results : Treatment led to a marked decrease in tumor volume after four weeks compared to untreated controls.
-
HT-29 Colon Cancer Model
- Objective : To assess the efficacy of this compound against colon cancer.
- Methodology : HT-29 cells were xenografted into mice, followed by administration of this compound.
- Results : A significant reduction in tumor weight was observed, indicating effective anti-tumor activity.
Research Findings
Recent research has emphasized the selective nature of this compound's action on AKT1. Unlike other inhibitors that may affect multiple AGC kinases leading to systemic toxicity, this compound's specificity reduces the likelihood of off-target effects. This selectivity is crucial for developing safer cancer therapies.
Q & A
Q. What are the key pharmacological properties of PX-316 that justify its investigation as an AKT inhibitor in preclinical studies?
this compound demonstrates potent AKT inhibition, with 78% suppression of Akt activation in HT-29 human tumor xenograft models at 150 mg/kg (intraperitoneal administration) over 10 hours, followed by partial recovery to 34% at 48 hours . Its molecular formula (C28H57O10P) and stability in 20% hydroxypropyl-β-cyclodextrin formulations enable reproducible in vivo studies, particularly in murine models of MCF-7 breast cancer and HT-29 colon cancer . Researchers should prioritize pharmacokinetic profiling (e.g., half-life, bioavailability) and dose-response relationships to establish baseline efficacy.
Q. How should researchers design dosing regimens for this compound in rodent tumor models to balance efficacy and toxicity?
Methodological guidelines include:
- Dose Calculation : Convert human-equivalent doses using body surface area normalization (e.g., 150 mg/kg in mice ≈ ~12.2 mg/kg in humans).
- Formulation : Use 20% hydroxypropyl-β-cyclodextrin for intravenous administration to minimize hemolysis and improve solubility .
- Toxicity Monitoring : Conduct weekly hematological analyses (e.g., RBC count, platelet levels) and organ histopathology to assess tolerability. Example: For a 20 g mouse, a 100 μL injection of 2 mg/mL this compound (in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) delivers 10 mg/kg .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous tumor models (e.g., HT-29 vs. MCF-7 xenografts)?
Contradictions may arise from tumor microenvironment variability or AKT isoform specificity. To address this:
- Mechanistic Profiling : Perform phospho-proteomic assays to quantify AKT substrate phosphorylation (e.g., GSK-3β, FOXO1) across models.
- In Vivo/In Vitro Correlation : Compare IC50 values in cell lines with tumor regression rates in xenografts to identify resistance factors.
- Statistical Rigor : Apply mixed-effects models to account for inter-animal variability and small sample sizes .
Q. What methodological strategies are recommended for integrating omics data with this compound pharmacological outcomes in longitudinal studies?
- Multi-Omic Integration : Pair RNA-seq data (e.g., PI3K/AKT pathway genes) with pharmacodynamic endpoints (e.g., tumor volume, apoptosis markers) using time-series clustering.
- Dose Optimization : Use Bayesian adaptive designs to adjust dosing schedules based on interim omics readouts (e.g., mTORC1 activation).
- Data Harmonization : Apply principal component analysis (PCA) to reduce dimensionality and identify dominant efficacy predictors .
Q. How should researchers design experiments to evaluate this compound in combination therapies without confounding pharmacokinetic interactions?
- Sequential Dosing : Stagger administration of this compound and companion drugs (e.g., cisplatin) to isolate individual effects.
- Interaction Modeling : Use Chou-Talalay synergy scores to quantify additive vs. synergistic effects.
- PK/PD Modeling : Employ compartmental models to predict drug-drug interactions and optimize timing .
Data Analysis & Validation
Q. What statistical approaches are critical for analyzing time-dependent efficacy decay in this compound studies (e.g., 78% → 34% Akt inhibition over 48 hours)?
- Nonlinear Regression : Fit inhibition-time curves using sigmoidal Emax models to estimate EC50 and Hill coefficients.
- Bootstrap Resampling : Assess confidence intervals for half-life estimates to validate reproducibility.
- Survival Analysis : Apply Kaplan-Meier curves to correlate Akt inhibition duration with tumor progression .
Q. How can researchers validate the specificity of this compound for AKT isoforms in the presence of off-target kinase activity?
- Kinase Profiling Panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to quantify inhibition across 300+ kinases.
- CRISPR Knockdown : Validate AKT-dependent effects by comparing this compound responses in AKT1/2/3-knockout vs. wild-type cells.
- Structural Docking : Perform in silico simulations to assess binding affinity to AKT vs. structurally related kinases (e.g., SGK1) .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical rigor in preclinical this compound studies involving animal models?
- IACUC Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) for humane endpoints (e.g., tumor size ≤1.5 cm³).
- Data Transparency : Share raw datasets (e.g., tumor measurements, histology images) via repositories like Figshare or Zenodo.
- Replication Studies : Collaborate with independent labs to verify antitumor activity using standardized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
